MC-Val-Cit-PAB, or maleimidocaproyl-valine-citrulline-p-aminobenzyl carbamate, is a synthetic peptide linker frequently employed in the development of antibody-drug conjugates (ADCs). [, , , , , , , , , , , , ] It acts as a bridge connecting a monoclonal antibody to a cytotoxic payload, enabling targeted drug delivery to specific cells. [, , , , , , , , , , , , ] This linker plays a crucial role in ADC efficacy by ensuring the payload remains stable during circulation and is released selectively within the target cells. [, , , , , , , , , , , , ]
MC-Val-Cit-PAB, also known as a cleavable linker, is a compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound features a unique structure that allows for selective cleavage in the presence of specific enzymes, making it valuable in targeted cancer therapies. Its design facilitates the release of cytotoxic drugs at the target site, enhancing therapeutic efficacy while minimizing systemic toxicity.
MC-Val-Cit-PAB is derived from the combination of valine and citrulline amino acids linked through a p-aminobenzyl moiety. It is classified as a peptide-based linker and is often used in conjunction with various cytotoxic agents to create ADCs. The compound is synthesized through advanced organic chemistry techniques, emphasizing its importance in pharmaceutical applications.
The synthesis of MC-Val-Cit-PAB involves several methodologies, primarily focusing on high-yield processes to ensure efficiency and purity. Two notable methods include:
MC-Val-Cit-PAB has a complex molecular structure characterized by:
The structural integrity of MC-Val-Cit-PAB is crucial for its function in drug delivery systems, ensuring stability until it reaches the target site where enzymatic cleavage occurs.
MC-Val-Cit-PAB participates in various chemical reactions that are pivotal for its application in ADCs:
The mechanism of action of MC-Val-Cit-PAB involves:
This targeted delivery mechanism enhances therapeutic efficacy while minimizing off-target effects associated with conventional chemotherapy .
MC-Val-Cit-PAB exhibits several notable physical and chemical properties:
These properties are essential for ensuring that MC-Val-Cit-PAB functions effectively within biological systems .
MC-Val-Cit-PAB is primarily used in the development of ADCs for cancer therapy. Its applications include:
The ongoing research into optimizing synthesis methods and improving linker properties continues to enhance its utility in modern pharmacology .
MC-Val-Cit-PAB is a heterotrifunctional linker with the molecular formula C₂₈H₄₀N₆O₇ and a molecular weight of 572.65 g/mol. Its structure integrates three key domains: a maleimidocaproyl (MC) group for antibody conjugation, a valine-citrulline (Val-Cit) dipeptide spacer, and a para-aminobenzyl alcohol (PAB) self-immolative unit. The stereochemistry of the dipeptide is defined by L-configurations at both valine and citrulline residues, which are critical for protease recognition. The citrulline residue features a ureido group (–NH–C(=O)–NH₂) instead of a primary amine, enhancing its stability in systemic circulation [1] [6] [10].
Table 1: Atomic Composition and Key Descriptors of MC-Val-Cit-PAB
Property | Value |
---|---|
Molecular Formula | C₂₈H₄₀N₆O₇ |
Molecular Weight | 572.65 g/mol |
CAS Number | 159857-80-4 |
Stereochemistry | L-Valine, L-Citrulline |
Dominant Configuration | (S) at chiral centers |
Table 2: Functional Groups and Their Roles in MC-Val-Cit-PAB
Functional Group | Chemical Role | Biological Function |
---|---|---|
Maleimide (MC) | Electrophile for bioconjugation | Antibody attachment via thiol coupling |
Val-Cit Dipeptide | Protease substrate | Cathepsin B-mediated cleavage |
PAB | Self-immolative spacer | Payload release via 1,6-elimination |
The SMILES notation for MC-Val-Cit-PAB is:CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC₁=CC=C(CO)C=C₁)NC(=O)CCCCCN₂C(=O)C=CC₂=O
This string encodes the L-stereochemistry (denoted by @@H
notation) and the linear topology connecting the MC cap to the PAB group. Computational models reveal an extended conformation that minimizes steric clashes between the maleimide and PAB moieties. The dipeptide adopts a β-turn structure, positioning the Val-Cit bond for protease accessibility. Molecular dynamics simulations indicate that the linker's flexibility facilitates antibody-payload interactions during lysosomal processing [1] [6] [8].
MC-Val-Cit-PAB exhibits high solubility in polar aprotic solvents like DMSO (100 mg/mL, 174.6 mM), but limited solubility in water (<0.1 mg/mL). Aqueous compatibility requires co-solvents or formulation aids:
Table 3: Solubility Profile of MC-Val-Cit-PAB
Solvent System | Concentration | Notes |
---|---|---|
DMSO (anhydrous) | 100 mg/mL | Hygroscopic; requires desiccated storage |
PEG300/Tween-80/Saline | 5.5 mg/mL | For in vivo dosing |
20% SBE-β-CD in Saline | 5.5 mg/mL | Enhances stability |
Corn Oil | 5.5 mg/mL | Used for long-term studies |
The linker demonstrates conditional stability:
Table 4: Stability Parameters of MC-Val-Cit-PAB
Condition | Stability Profile | Key Observations |
---|---|---|
pH 7.4 (37°C) | t₁/₂ = 24–48 h (maleimide hydrolysis) | Minimal dipeptide cleavage |
pH 5.0 + Cathepsin B | t₁/₂ < 2 h | Complete payload release |
Human Serum (37°C) | >95% intact after 72 h | Protease-resistant design |
Long-Term Storage (–80°C) | >6 months | Requires N₂ atmosphere and desiccant |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7